2-Methyl-5-(pyridin-3-yl)phenol

Chemical Safety Regulatory Compliance Procurement Risk Management

2-Methyl-5-(pyridin-3-yl)phenol (CAS 1214377-81-7) is a biaryl ether-type compound composed of a 2-methylphenol core coupled to a 3-pyridyl group. It is primarily used as a synthetic building block in medicinal chemistry and materials science.

Molecular Formula C12H11NO
Molecular Weight 185.226
CAS No. 1214377-81-7
Cat. No. B2524287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(pyridin-3-yl)phenol
CAS1214377-81-7
Molecular FormulaC12H11NO
Molecular Weight185.226
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN=CC=C2)O
InChIInChI=1S/C12H11NO/c1-9-4-5-10(7-12(9)14)11-3-2-6-13-8-11/h2-8,14H,1H3
InChIKeyOQQVCNDZMAUGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-(pyridin-3-yl)phenol (CAS 1214377-81-7): Verified Identity and Baseline Characteristics


2-Methyl-5-(pyridin-3-yl)phenol (CAS 1214377-81-7) is a biaryl ether-type compound composed of a 2-methylphenol core coupled to a 3-pyridyl group. It is primarily used as a synthetic building block in medicinal chemistry and materials science . Its identity is confirmed by EC number 829-138-7 and the ECHA C&L Inventory notification [1].

Why 2-Methyl-5-(pyridin-3-yl)phenol Cannot Be Directly Replaced by Generic Analogs


Substituting 2-methyl-5-(pyridin-3-yl)phenol with a simple positional isomer or a more common phenol can introduce significant risks to process safety profiles, alter stoichiometric calculations, and compromise the electronic characteristics of downstream products. The compound's specific combination of a methyl group at position 2 and a 3-pyridyl substituent at position 5 creates a unique steric and electronic environment that is not replicated by analogs such as 4-(pyridin-3-yl)phenol or unsubstituted phenol. Moreover, its notified CLP hazard classification (Acute Toxicity Category 4, skin/eye irritation, and specific target organ toxicity) establishes a distinct safety handling envelope that must be considered in procurement and scale-up decisions [1].

Quantitative Differentiation Evidence for 2-Methyl-5-(pyridin-3-yl)phenol


CLP Hazard Classification Versus 4-(Pyridin-3-yl)phenol

The target compound carries a notified CLP classification of Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. In contrast, its positional isomer 4-(pyridin-3-yl)phenol (CAS 68223-13-2) has no harmonized or notified classification under CLP, indicating a significant difference in regulatory hazard profile . This means that procurement and handling of the target compound require specific risk management measures not needed for the comparator.

Chemical Safety Regulatory Compliance Procurement Risk Management

Molecular Weight Gap for Stoichiometry and Scale-Up Calculations

The molecular weight of 2-methyl-5-(pyridin-3-yl)phenol is 185.22 g/mol , while its frequent analog 4-(pyridin-3-yl)phenol has a molecular weight of 171.20 g/mol . This ~8.2% mass difference translates directly into stoichiometric discrepancies in multi-step syntheses, heterocyclic coupling reactions, and quality control specifications.

Synthetic Chemistry Process Development Reaction Optimization

Predicted Lipophilicity Shift (clogP) as an Indicator of Downstream Product Distribution

ClogP predictions indicate that 2-methyl-5-(pyridin-3-yl)phenol has a higher lipophilicity (clogP ~3.26) than 4-(pyridin-3-yl)phenol (clogP 2.10–2.45) [1]. This ~1-unit increase in clogP can alter the logD and membrane permeability of any derived pharmacophore, influencing early-stage drug discovery hit-to-lead optimization.

Medicinal Chemistry Drug Design Pharmacokinetics

Optimal Application Scenarios for 2-Methyl-5-(pyridin-3-yl)phenol


Patented High-Performance Anion-Exchange Membrane (AEM) Monomer

The compound's 3-pyridylphenol core aligns with the monomer architecture disclosed in US20110039958A1 for thermally stable poly(pyridylphenylene) membranes [1]. Its 2-methyl substituent provides a handle for further functionalization without disrupting the pyridyl basicity required for hydroxide conduction in fuel cells operating above 100°C.

Safety-Conscious Medicinal Chemistry Building Block

When a project requires a phenol-pyridine hybrid with a defined but manageable hazard profile (Acute Tox. 4, Skin/Eye Irrit. 2), 2-methyl-5-(pyridin-3-yl)phenol offers a better-characterized safety envelope than non-notified isomers. This is particularly relevant for compound management teams that require GHS-compliant documentation prior to synthesis [2].

Lipophilic Fragment for Lead Optimization

In fragment-based drug design, the approximately 1-unit higher clogP of this compound compared to 4-(pyridin-3-yl)phenol makes it a preferred fragment when medicinal chemists need to increase lipophilicity and membrane permeability of a lead series. This property can be exploited early in the hit-to-lead phase [3].

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